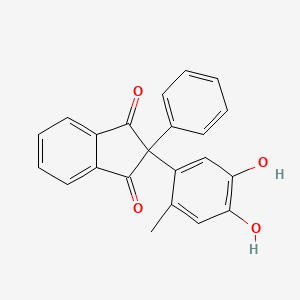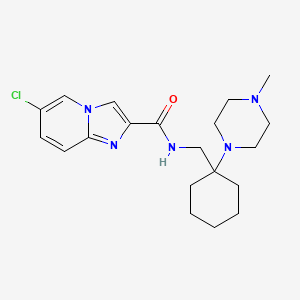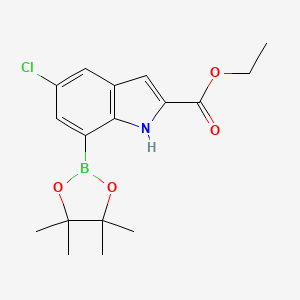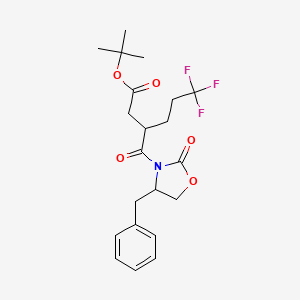![molecular formula C11H16N2O3S B12637146 Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)
Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- is a chemical compound with the molecular formula C10H14N2O2S. It is known for its unique structure, which includes a methanesulfonamide group and a cyclopropylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- typically involves the reaction of 4-(1-aminocyclopropyl)-2-methoxyphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the methanesulfonamide group.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted products where the methanesulfonamide group is replaced by the nucleophile.
Scientific Research Applications
Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-
- Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-chlorophenyl]-
- Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-fluorophenyl]-
Uniqueness
Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-16-10-7-8(11(12)5-6-11)3-4-9(10)13-17(2,14)15/h3-4,7,13H,5-6,12H2,1-2H3 |
InChI Key |
FTCOJUCUCXVWJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CC2)N)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)

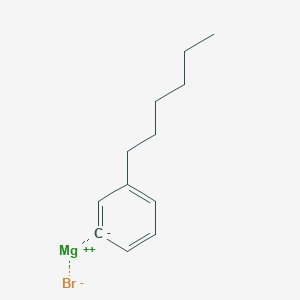
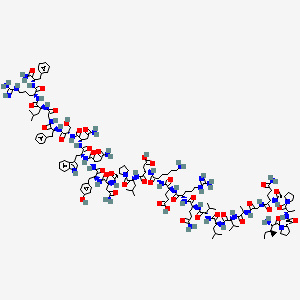
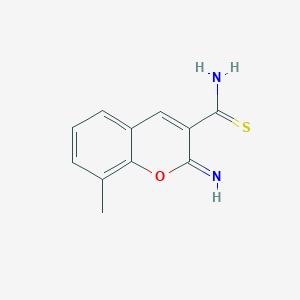


![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
![3-(5-bromo-2-methoxyphenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637105.png)
